![molecular formula C13H9BrFN3O B13674850 7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with a molecular formula of C13H9BrFN3O and a molecular weight of 322.13 g/mol . This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields within a short reaction time . The reaction conditions include a temperature of 140°C and a reaction time of 3 hours, resulting in an 89% yield .
Industrial Production Methods
the microwave-mediated synthesis method mentioned above could be adapted for large-scale production due to its efficiency and eco-friendliness .
化学反応の分析
Types of Reactions
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like phenylboronic acids in the presence of palladium catalysts.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenylboronic acids, palladium catalysts, and bases like potassium carbonate in ethanol at 80°C.
Nucleophilic Addition: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Nucleophilic Addition: Nitrogen-containing heterocyclic compounds.
科学的研究の応用
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research, including:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of new materials due to its unique chemical properties.
作用機序
The mechanism of action of 7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
類似化合物との比較
特性
分子式 |
C13H9BrFN3O |
|---|---|
分子量 |
322.13 g/mol |
IUPAC名 |
7-(4-bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H9BrFN3O/c1-8-11(3-2-10(14)13(8)15)19-9-4-5-18-12(6-9)16-7-17-18/h2-7H,1H3 |
InChIキー |
YCQLLJWDWVGALX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1F)Br)OC2=CC3=NC=NN3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
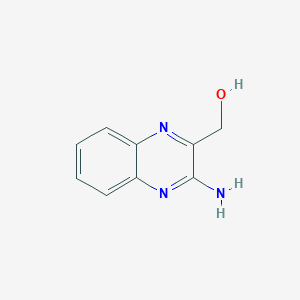
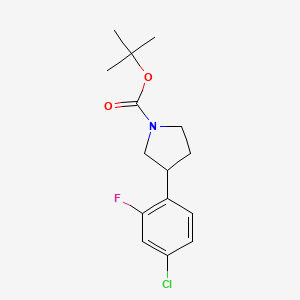
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
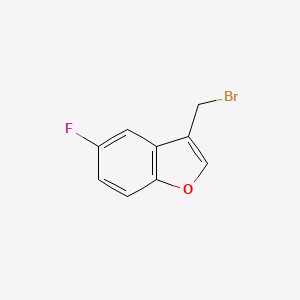
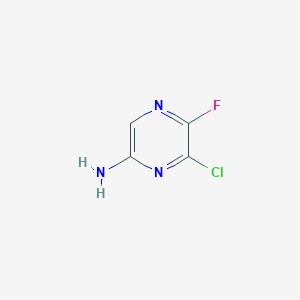
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)

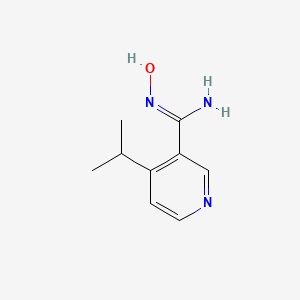
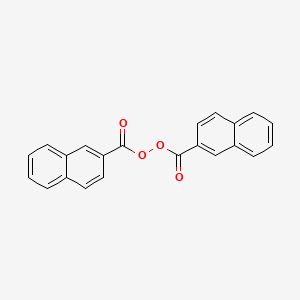
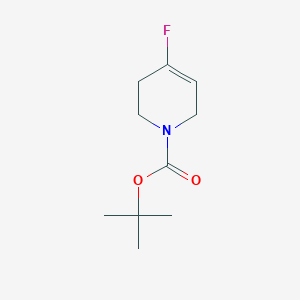
![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
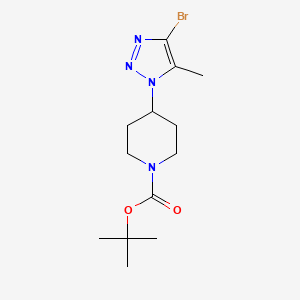
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
